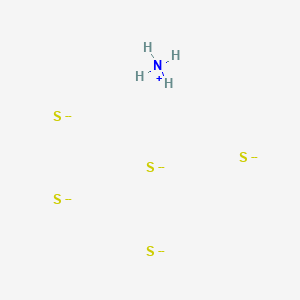

Ammonium sulfide ((NH4)2(S5))

Description

Properties

IUPAC Name |

azanium;pentasulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.5S/h1H3;;;;;/q;5*-2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLKDNBFOYXGRU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NS5-9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12135-77-2 | |

| Record name | Ammonium sulfide ((NH4)2(S5)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012135772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium sulfide ((NH4)2(S5)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium pentasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium pentasulfide ((NH₄)₂S₅). The document details established synthetic protocols, summarizes key physical and structural properties, and outlines the analytical techniques used for its characterization. Due to the limited availability of specific spectral and thermal analysis data for ammonium pentasulfide in publicly accessible literature, this guide also presents data for analogous alkali metal polysulfides for comparative purposes, highlighting the expected analytical outcomes.

Introduction

Ammonium pentasulfide is an inorganic compound belonging to the family of ammonium polysulfides. These compounds are characterized by the presence of polysulfide anions (Sₓ²⁻), which are chains of sulfur atoms. Ammonium pentasulfide, with the chemical formula (NH₄)₂S₅, consists of two ammonium cations (NH₄⁺) and one pentasulfide anion (S₅²⁻). It is a yellow crystalline solid that is unstable in air and decomposes in water. Polysulfides, in general, are of interest for various applications, including in materials science, as reagents in organic synthesis, and in the context of lithium-sulfur batteries. This guide serves as a technical resource for researchers working with or interested in the synthesis and properties of ammonium pentasulfide.

Synthesis of Ammonium Pentasulfide

The most common and reliable method for the laboratory-scale synthesis of ammonium pentasulfide involves a two-step process: the formation of ammonium sulfide followed by the addition of elemental sulfur.

Synthesis Workflow

Caption: Synthesis workflow for ammonium pentasulfide.

Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of ammonium pentasulfide[1].

Materials:

-

Concentrated ammonia solution (25%)

-

Hydrogen sulfide gas

-

Finely powdered roll sulfur

-

95% Ethanol

-

Diethyl ether

-

Lime

-

Ammonium chloride (solid)

Equipment:

-

Gas wash bottle or bubbler

-

Reaction flask (e.g., 100 mL round-bottom flask)

-

Ice bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Filtration apparatus (funnel, filter paper)

-

Stoppered flask for crystallization

-

Refrigerator

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Vacuum desiccator

Procedure:

-

Preparation of Ammonium Sulfide Solution: In a fume hood, cool 25 mL of concentrated ammonia solution in a reaction flask using an ice bath. Bubble hydrogen sulfide gas through the ammonia solution until it is saturated. Saturation is indicated when no more gas is absorbed. After saturation, add another 25 mL of concentrated ammonia solution to the flask.

-

Formation of Ammonium Pentasulfide: Gently warm the ammonium sulfide solution to approximately 35°C using a water bath or heating mantle. While stirring, gradually add 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes, or until no more sulfur dissolves. The solution will turn a deep yellow to orange color.

-

Crystallization: Filter the warm, colored solution to remove any undissolved sulfur. Add the filtrate to 60 mL of 95% ethanol in a stoppered flask. Allow the flask to stand overnight in a refrigerator to facilitate crystallization.

-

Isolation and Purification: Collect the resulting yellow crystals by suction filtration. Wash the crystals sequentially with 95% ethanol and then diethyl ether to remove any soluble impurities.

-

Drying and Storage: Dry the crystals in a vacuum desiccator over lime, to which a very small amount of solid ammonium chloride has been added. The yield of ammonium pentasulfide is approximately 40 g[1]. Due to its instability, especially in the presence of air, the compound should be used promptly or stored under an inert atmosphere.

Characterization of Ammonium Pentasulfide

The characterization of ammonium pentasulfide is crucial for confirming its identity and purity. This section outlines the key analytical techniques and the expected results.

Physical and Chemical Properties

A summary of the known physical and chemical properties of ammonium pentasulfide is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₂S₅ | [2] |

| Molar Mass | 196.38 g/mol | [2] |

| Appearance | Yellow to orange-yellow prismatic crystals | [3] |

| Density | 1.6 g/cm³ | [2] |

| Melting Point | 95°C (in a sealed ampoule, melts to a red liquid); 115°C (decomposition) | [2][3] |

| Solubility | Decomposes in water; Soluble in ethanol and ammonia | [2][3] |

| Stability | Decomposes on standing in air, especially when dry | [2] |

Crystallographic Data

Ammonium pentasulfide crystallizes in the monoclinic system. The established unit cell parameters are provided in Table 2.

| Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) | Z | Reference(s) |

| Monoclinic | P2₁/c | 0.5427 | 1.6226 | 0.9430 | 105.31 | 4 | [2] |

Spectroscopic Characterization

For comparison, Table 3 presents the characteristic Raman peaks observed for different sodium polysulfide species. It is expected that the pentasulfide anion in ammonium pentasulfide would exhibit similar vibrational modes.

| Polysulfide Species | Major Raman Peaks (cm⁻¹) | Reference(s) |

| S₈ (elemental sulfur) | 151, 218, 472 | |

| Na₂S₄ | ~436, ~510 | [4][5] |

| Na₂S₈ | ~380, ~510 | [4][5] |

The spectrum of ammonium pentasulfide would also be expected to show peaks corresponding to the ammonium cation (N-H stretching and bending modes), although these are often weaker in Raman spectroscopy compared to the polysulfide vibrations.

Infrared spectroscopy can be used to identify the functional groups present in a molecule. For ammonium pentasulfide, the IR spectrum would be expected to show characteristic absorption bands for the ammonium cation (NH₄⁺) and potentially for the polysulfide anion (S₅²⁻).

-

Ammonium (NH₄⁺) Vibrations: Strong absorptions are expected for the N-H stretching vibrations (around 3040-3300 cm⁻¹) and the N-H bending vibrations (around 1400-1450 cm⁻¹).

-

Polysulfide (S₅²⁻) Vibrations: The S-S stretching vibrations of polysulfides typically occur in the far-infrared region (below 600 cm⁻¹) and may be weak.

Due to the lack of a published IR spectrum for ammonium pentasulfide, a definitive assignment of absorption bands is not possible at this time.

While ¹H NMR can be used to confirm the presence of the ammonium cation, ¹⁴N or ¹⁵N NMR would be more informative for studying the nitrogen environment. However, due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. ¹⁵N NMR, while providing sharper signals, suffers from low natural abundance and sensitivity.

Proton NMR (¹H NMR) of the ammonium cation (NH₄⁺) in solution is expected to show a signal whose chemical shift is dependent on the solvent and concentration. In the solid state, NMR could provide information about the local environment of the ammonium ions.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and decomposition profile of ammonium pentasulfide.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For ammonium pentasulfide, TGA would show a mass loss corresponding to its decomposition into ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S)[2]. The onset temperature of this decomposition would provide information about its thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of ammonium pentasulfide would be expected to show an endothermic peak corresponding to its melting, followed by an endothermic or exothermic event associated with its decomposition. It has been reported that ammonium pentasulfide melts at 95°C in a sealed ampoule and decomposes at 115°C[2][3].

Logical Relationships in Characterization

Caption: Logical flow of ammonium pentasulfide characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of ammonium pentasulfide. A reliable and reproducible experimental protocol for its synthesis has been presented, along with a summary of its known physical and crystallographic properties. While specific quantitative spectroscopic and thermal analysis data for ammonium pentasulfide are scarce in the current literature, this guide has outlined the expected outcomes from these characterization techniques and provided comparative data from analogous compounds to aid researchers in their analyses. The instability of ammonium pentasulfide presents challenges in its handling and characterization, underscoring the need for careful experimental planning and execution. Further research is warranted to fully elucidate the detailed spectroscopic and thermal properties of this interesting polysulfide compound.

References

In-Depth Technical Guide: Crystal Structure and Polymorphism of Ammonium Pentasulfide ((NH₄)₂(S₅))

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium pentasulfide, (NH₄)₂(S₅), is an inorganic compound of interest in various chemical synthesis applications. This technical guide provides a comprehensive overview of its crystal structure as determined by X-ray diffraction. While the compound is known to crystallize in a monoclinic system, this guide also addresses the topic of polymorphism, noting the current lack of reported alternative crystalline forms in the literature. Detailed experimental protocols for its synthesis and crystallization are presented, along with a summary of its known crystallographic and physical properties. This document is intended to serve as a foundational resource for researchers working with or studying ammonium pentasulfide.

Introduction

Ammonium polysulfides are a class of inorganic compounds with the general formula (NH₄)₂Sₓ, where x can range from 2 to 7. Among these, ammonium pentasulfide ((NH₄)₂(S₅)) is a notable member, characterized by its vibrant yellow crystalline appearance.[1] The structure and properties of (NH₄)₂(S₅) are of fundamental importance for its application in various chemical fields, including its use as a reagent in analytical chemistry and as a precursor in the synthesis of sulfur-containing compounds. Understanding the precise arrangement of atoms within its crystal lattice is crucial for predicting its reactivity, stability, and potential interactions in different chemical environments.

This guide focuses on the detailed crystal structure of (NH₄)₂(S₅) and investigates the possibility of its existence in multiple polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound, including its solubility, stability, and bioavailability. While numerous ammonium salts are known to exhibit polymorphism, to date, no polymorphs of ammonium pentasulfide have been reported in the scientific literature.

Crystal Structure of (NH₄)₂(S₅)

The crystal structure of ammonium pentasulfide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The crystallographic data for (NH₄)₂(S₅) is summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | |

| a | 0.5427 nm |

| b | 1.6226 nm |

| c | 0.9430 nm |

| α | 90° |

| β | 105.31° |

| γ | 90° |

| Unit Cell Volume (V) | 0.800 nm³ |

| Formula Units per Unit Cell (Z) | 4 |

| Density (calculated) | 1.63 g/cm³ |

Note: Detailed atomic coordinates, bond lengths, and bond angles are not publicly available in crystallographic databases. The primary reference for this data is a 1985 publication by von Schnering, Goh, and Peters in Zeitschrift für Kristallographie, which was not accessible for this review.

Structural Description

The crystal structure of (NH₄)₂(S₅) consists of ammonium cations (NH₄⁺) and pentasulfide anions (S₅²⁻). The pentasulfide anion is an unbranched chain of five sulfur atoms. The arrangement of these ions in the monoclinic unit cell results in a stable, three-dimensional crystalline lattice.

Polymorphism

A thorough review of the existing scientific literature did not yield any evidence of polymorphism for ammonium pentasulfide. Techniques commonly used to investigate polymorphism, such as differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction, have not been reported for (NH₄)₂(S₅) in the searched literature. Therefore, it is concluded that currently, only one crystalline form of (NH₄)₂(S₅) is known and characterized.

Experimental Protocols

Synthesis of Ammonium Pentasulfide Crystals

The following protocol is based on a well-established method for the preparation of ammonium pentasulfide.

Materials:

-

Concentrated ammonia solution (25%)

-

Hydrogen sulfide gas (H₂S)

-

Finely powdered sulfur

-

95% Ethanol

-

Diethyl ether

-

Ice

-

Calcium oxide (lime)

-

Ammonium chloride

Procedure:

-

Saturation with H₂S: In a fume hood, cool 25 mL of concentrated ammonia solution in an ice bath. Bubble hydrogen sulfide gas through the solution until it is saturated.

-

Addition of Ammonia: To the saturated solution, add another 25 mL of concentrated ammonia solution.

-

Formation of Polysulfide: Gently warm the solution to approximately 35 °C. While stirring, add 25 g of finely powdered sulfur in portions. Continue stirring for 30-60 minutes, or until no more sulfur dissolves. The solution will turn a deep yellow color.

-

Crystallization: Filter the warm solution to remove any undissolved sulfur. To the filtrate, add 60 mL of 95% ethanol. Stopper the flask and allow it to stand overnight in a refrigerator to induce crystallization.

-

Isolation and Washing: Collect the resulting yellow crystals by suction filtration. Wash the crystals with cold 95% ethanol, followed by a wash with diethyl ether.

-

Drying: Dry the crystals in a vacuum desiccator over calcium oxide. A very small amount of solid ammonium chloride can be placed in the desiccator to help maintain a slight ammonia atmosphere and improve stability.

Yield: Approximately 40 g of ammonium pentasulfide crystals.

Stability: Ammonium pentasulfide is unstable and decomposes on long-standing, especially when exposed to air, resulting in the deposition of sulfur.

X-ray Crystallography

For the determination of the crystal structure, a single crystal of (NH₄)₂(S₅) of suitable size and quality is selected.

Procedure:

-

Crystal Mounting: A single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, typically low temperature (e.g., 100 K) to minimize thermal vibrations and potential decomposition. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Mandatory Visualizations

References

An In-depth Technical Guide on the Thermal Decomposition Pathways of Ammonium Pentasulfide ((NH₄)₂(S₅))

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium pentasulfide ((NH₄)₂(S₅)). Due to the limited availability of specific experimental data for ammonium pentasulfide in publicly accessible literature, this guide synthesizes information from related ammonium polysulfide compounds and general chemical principles to present a scientifically grounded perspective on its decomposition pathways, supported by detailed experimental protocols and data visualization.

Introduction to Ammonium Pentasulfide

Ammonium pentasulfide is a yellow crystalline solid with the chemical formula (NH₄)₂(S₅). It is an inorganic compound belonging to the class of ammonium polysulfides, which are characterized by the presence of polysulfide anions (Sₓ²⁻). These compounds are known for their instability, particularly when subjected to heat or acidic conditions. The thermal decomposition of ammonium pentasulfide is a critical area of study due to its relevance in various chemical processes, including its use as an analytical reagent and in certain industrial applications. Understanding its decomposition behavior is essential for ensuring safe handling and for the development of processes where it may be formed as an intermediate.

Thermal Decomposition Pathways

The thermal decomposition of ammonium pentasulfide is an irreversible process that yields gaseous products and elemental sulfur. The primary decomposition pathway involves the breakdown of the compound into ammonia (NH₃), hydrogen sulfide (H₂S), and elemental sulfur (S).

The overall decomposition reaction is as follows:

(NH₄)₂(S₅) (s) → 2NH₃ (g) + H₂S (g) + 4S (s)[1]

This reaction indicates that upon heating, solid ammonium pentasulfide decomposes directly into gaseous ammonia and hydrogen sulfide, leaving behind solid elemental sulfur. The decomposition is known to occur upon slight heating and the compound melts at approximately 95°C in a sealed container. In an open system, the decomposition will proceed with the evolution of the gaseous products.

Based on studies of similar ammonium-sulfur compounds, the decomposition is likely to occur in a multi-step process, although specific intermediates for (NH₄)₂(S₅) are not well-documented. A plausible pathway, which can be elucidated using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), would involve the sequential loss of ammonia and hydrogen sulfide.

Below is a logical representation of the potential decomposition pathway:

Caption: Hypothetical thermal decomposition pathway of (NH₄)₂(S₅).

Quantitative Thermal Analysis Data

While specific TGA-DSC data for ammonium pentasulfide is scarce, the following tables summarize the expected quantitative data based on the stoichiometry of the decomposition reaction and analysis of related ammonium polysulfide compounds.

Table 1: Theoretical Mass Loss based on Stoichiometry

| Decomposition Step | Product(s) Evolved | Theoretical Mass Loss (%) |

| Complete Decomposition | 2NH₃ + H₂S | 34.66% |

Note: This table represents the total theoretical mass loss upon complete decomposition into gaseous products, with the remaining mass being elemental sulfur.

Table 2: Illustrative TGA Data for (NH₄)₂(S₅) Decomposition

| Temperature Range (°C) | Mass Loss (%) | Evolved Species (Detected by MS) | Corresponding Decomposition Step |

| 50 - 150 | ~17.33 | NH₃ | Initial loss of one mole of ammonia |

| 150 - 250 | ~34.66 | NH₃, H₂S | Loss of the second mole of ammonia and hydrogen sulfide |

Disclaimer: The data in Table 2 is illustrative and based on a hypothetical two-step decomposition pathway for (NH₄)₂(S₅). The actual temperature ranges and mass loss percentages may vary and would need to be confirmed by experimental analysis.

Table 3: Illustrative DSC Data for (NH₄)₂(S₅) Decomposition

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Associated Event |

| ~95 | Endothermic | Melting (in a sealed system) |

| 100 - 250 | Endothermic | Decomposition |

Disclaimer: The DSC data is illustrative. The decomposition of (NH₄)₂(S₅) is an endothermic process, requiring energy input to break the chemical bonds.

Experimental Protocols

The following section details a general methodology for the thermal analysis of ammonium pentasulfide using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Objective: To determine the thermal stability and decomposition products of ammonium pentasulfide.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS).

-

Inert sample pans (e.g., alumina).

-

Gas-tight enclosure with inert gas supply (e.g., Nitrogen or Argon).

Experimental Workflow:

Caption: A typical experimental workflow for TGA-MS analysis.

Detailed Steps:

-

Sample Preparation: Due to the instability of ammonium pentasulfide in air, sample handling should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox). A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere for the decomposition.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature. The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line for analysis. The mass spectrometer is set to scan for the expected m/z ratios of the decomposition products (e.g., m/z 17 for NH₃ and m/z 34 for H₂S).

-

Data Analysis: The TGA data (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss at each step. The MS data is analyzed to identify the gaseous products evolved at different temperatures, correlating them with the mass loss events observed in the TGA curve.

Mandatory Visualization

The logical relationship between the analytical techniques and the information obtained is crucial for understanding the thermal decomposition process.

Caption: Relationship between analytical techniques and obtained data.

Conclusion

The thermal decomposition of ammonium pentasulfide is a complex process that results in the formation of ammonia, hydrogen sulfide, and elemental sulfur. While detailed experimental data specifically for (NH₄)₂(S₅) is limited, analysis of its stoichiometry and comparison with related ammonium polysulfides allows for a sound theoretical understanding of its decomposition pathways. The use of advanced analytical techniques such as TGA-MS is crucial for elucidating the precise mechanisms and kinetics of this decomposition. The protocols and illustrative data presented in this guide provide a robust framework for researchers and professionals working with or encountering this compound. Further experimental investigation is warranted to fully characterize the thermal behavior of ammonium pentasulfide.

References

Spectroscopic Analysis of Ammonium Pentasulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic analysis of ammonium pentasulfide, ((NH₄)₂S₅). Due to the compound's inherent instability, this document synthesizes best practices and data from related polysulfides and ammonium salts to offer a predictive and practical framework for its characterization.

Introduction to Ammonium Pentasulfide

Ammonium pentasulfide is a yellow to orange-yellow prismatic crystalline solid with the chemical formula (NH₄)₂S₅.[1] It is known to be unstable, decomposing upon exposure to air, moisture, and heat. The CRC Handbook of Chemistry and Physics notes its decomposition at 115 °C and in hot water. This instability presents significant challenges for its synthesis, isolation, and spectroscopic analysis. A thorough understanding of its vibrational properties through IR and Raman spectroscopy is crucial for quality control, stability studies, and for understanding its role in various chemical processes.

Experimental Protocols

Given the reactivity of ammonium pentasulfide, sample handling and preparation are critical for obtaining high-quality spectroscopic data. All operations should be conducted in an inert, dry atmosphere (e.g., a glovebox) to prevent decomposition.

Synthesis of Solid Ammonium Pentasulfide

While detailed procedures for the synthesis of high-purity, crystalline (NH₄)₂S₅ are not abundant in readily available literature, the general approach involves the reaction of ammonia, hydrogen sulfide, and elemental sulfur. One reported method involves passing hydrogen sulfide gas through a concentrated ammonia solution to form ammonium hydrosulfide, followed by the addition of excess sulfur. The solid can be crystallized from a cold solution.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for solid ammonium pentasulfide.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Solid State):

The recommended method for obtaining an IR spectrum of solid ammonium pentasulfide is the Potassium Bromide (KBr) pellet technique. This minimizes scattering and is suitable for powders.

-

Grinding: In an agate mortar and pestle under an inert atmosphere, finely grind approximately 1-2 mg of the ammonium pentasulfide sample.

-

Mixing: Add 100-200 mg of dry, IR-grade KBr powder to the mortar and gently mix with the sample. The concentration of the sample in KBr should be in the range of 0.2% to 1%.

-

Pellet Formation: Transfer the mixture to a pellet die and press under a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Immediately place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

An alternative, the Nujol mull technique, can also be used. A small amount of the finely ground sample is mixed with a drop of Nujol (mineral oil) to create a paste, which is then pressed between two KBr plates.[2][3][4] A reference spectrum of Nujol should be taken into account.

Instrumentation:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: A minimum of 16 scans should be co-added to improve the signal-to-noise ratio.

-

Atmosphere: The sample compartment should be purged with dry nitrogen or another inert gas to minimize atmospheric water and CO₂ interference.

Raman Spectroscopy Protocol

Raman spectroscopy is particularly well-suited for the analysis of polysulfides, as the S-S bonds are strong Raman scatterers.

Sample Preparation:

-

Sample Mounting: A small amount of the crystalline or finely ground powder of ammonium pentasulfide is placed in a glass capillary tube and sealed, or on a microscope slide.

-

Analysis: The sample is placed in the spectrometer's sample holder for analysis.

Instrumentation:

-

Spectrometer: A dispersive Raman spectrometer equipped with a microscope is ideal.

-

Excitation Laser: A 532 nm or 785 nm laser is commonly used. The laser power should be kept low (typically < 5 mW) to avoid thermal decomposition of the sample.

-

Spectral Range: 100 - 3500 cm⁻¹

-

Resolution: 2-4 cm⁻¹

-

Acquisition Time: An appropriate integration time and number of accumulations should be chosen to obtain a good signal-to-noise ratio.

Spectroscopic Data and Interpretation

The vibrational spectrum of ammonium pentasulfide can be interpreted by considering the contributions from the ammonium cation (NH₄⁺) and the pentasulfide anion (S₅²⁻).

Ammonium Cation (NH₄⁺) Vibrations

The ammonium ion has a tetrahedral symmetry (Td) and exhibits four fundamental vibrational modes. The positions of these bands can shift due to hydrogen bonding and the crystal environment.

| Mode | Vibrational Motion | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |

| ν₁ | Symmetric N-H Stretch | Inactive | ~2954 - 3040 |

| ν₂ | Symmetric N-H Bend | ~1685 - 1694 | ~1685 |

| ν₃ | Asymmetric N-H Stretch | ~3190 - 3343 | ~3194 - 3343 |

| ν₄ | Asymmetric N-H Bend | ~1400 - 1510 | ~1400 - 1453 |

Data compiled from NIST WebBook and various ammonium salts studies.[5][6][7][8]

Pentasulfide Anion (S₅²⁻) Vibrations

The pentasulfide anion is a chain-like species. Its vibrations will be dominated by S-S stretching and S-S-S bending modes. Based on data from other polysulfides, the following regions are of primary interest.

| Vibrational Motion | Approximate Wavenumber (cm⁻¹) (Raman) |

| S-S Stretching | 400 - 550 |

| S-S-S Bending | 150 - 250 |

Data extrapolated from studies on various polysulfide anions.

Predicted Spectroscopic Features of Ammonium Pentasulfide

Based on the data for the constituent ions, a predicted summary of the key vibrational bands for (NH₄)₂S₅ is presented below.

Table 1: Predicted IR and Raman Bands for Ammonium Pentasulfide ((NH₄)₂S₅)

| Approximate Wavenumber (cm⁻¹) | Proposed Assignment | Expected Activity |

| 3190 - 3343 | ν₃ (Asymmetric N-H Stretch) of NH₄⁺ | IR, Raman |

| 2954 - 3040 | ν₁ (Symmetric N-H Stretch) of NH₄⁺ | Raman |

| 1685 - 1694 | ν₂ (Symmetric N-H Bend) of NH₄⁺ | IR, Raman |

| 1400 - 1510 | ν₄ (Asymmetric N-H Bend) of NH₄⁺ | IR, Raman |

| 400 - 550 | S-S Stretching modes of S₅²⁻ | Raman (strong) |

| 150 - 250 | S-S-S Bending modes of S₅²⁻ | Raman |

Decomposition Pathway

Ammonium pentasulfide is unstable and can decompose, particularly in the presence of acid, heat, or air. The decomposition pathway likely involves the release of ammonia, hydrogen sulfide, and elemental sulfur.

Caption: General decomposition pathway of ammonium pentasulfide.

This guide provides a foundational framework for the spectroscopic analysis of ammonium pentasulfide. Researchers should exercise caution due to the compound's instability and adapt the proposed protocols as necessary based on their specific instrumentation and sample characteristics.

References

- 1. Ammonium sulfide ((NH4)2(S5)) | H4NS5-9 | CID 3014668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. NH4+ [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. A theoretical analysis of the vibrational modes of ammonium metavanadate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Solubility and Stability of Ammonium Pentasulfide ((NH₄)₂(S₅)): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ammonium pentasulfide ((NH₄)₂(S₅)). Given the inherent instability of this compound, this document focuses on qualitative solubility characteristics, factors influencing its stability, and generalized experimental protocols for its analysis.

Introduction

Ammonium pentasulfide, with the chemical formula (NH₄)₂(S₅), is a yellow crystalline solid that is of interest in various chemical syntheses.[1][2] However, its utility is often hampered by its limited stability.[1][2] Understanding the solubility and stability of (NH₄)₂(S₅) in different solvent systems is crucial for its handling, storage, and application in research and development. This guide summarizes the available knowledge and provides frameworks for its experimental characterization.

Solubility of (NH₄)₂(S₅)

Quantitative solubility data for ammonium pentasulfide is scarce due to its tendency to decompose in many solvents.[1][2] The information available is primarily qualitative.

Table 1: Qualitative Solubility of (NH₄)₂(S₅) in Various Solvents

| Solvent | Solubility | Remarks |

| Water | Soluble | Decomposes upon dissolution, precipitating sulfur.[1][3] |

| Ethanol | Soluble | |

| Ammonia | Soluble | Well soluble in dilute ammonia solutions, but poorly soluble in concentrated ammonia.[4] |

| Ether | Insoluble | [1] |

| Carbon Disulfide | Insoluble | [1] |

Stability of (NH₄)₂(S₅)

Ammonium pentasulfide is an unstable compound, and its stability is significantly influenced by environmental conditions.[1][2]

Table 2: Factors Affecting the Stability of (NH₄)₂(S₅)

| Factor | Effect on Stability | Description |

| Air/Moisture | Decreases stability | Decomposes rapidly when dry and exposed to air.[2] Can be stored under its mother liquor without air access.[2] |

| Temperature | Decreases stability | Decomposes upon slight heating.[1] In a sealed ampoule, it melts at 95°C to form a red liquid.[1][3] |

| pH | pH-dependent | Unstable in acidic solutions, leading to the release of H₂S and precipitation of sulfur.[1][3] More stable in alkaline conditions (pH 8-12).[3] |

| Light | May decrease stability | As with many sulfur compounds, light can potentially accelerate decomposition pathways. |

The primary decomposition reaction of ammonium pentasulfide is:

(NH₄)₂(S₅) → 2NH₃ + H₂S + 4S[1]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of a highly reactive compound like (NH₄)₂(S₅) require careful control of experimental conditions.

Experimental Protocol for Solubility Determination

This protocol outlines a general approach for determining the qualitative and semi-quantitative solubility of (NH₄)₂(S₅).

-

Preparation of Saturated Solution:

-

Work in an inert atmosphere (e.g., a glove box) to minimize contact with air and moisture.

-

Add an excess amount of freshly synthesized (NH₄)₂(S₅) to the solvent of interest in a sealed, temperature-controlled vessel.

-

Stir the suspension for a defined period to allow it to reach equilibrium. The time required will need to be determined empirically.

-

-

Sample Collection and Analysis:

-

Filter the saturated solution using a syringe filter suitable for the solvent to remove undissolved solid.

-

Immediately analyze the filtrate to determine the concentration of dissolved (NH₄)₂(S₅). Given its instability, rapid analysis is crucial.

-

Analytical techniques could include:

-

UV-Vis Spectroscopy: To monitor the concentration of polysulfide ions, which are colored.

-

High-Performance Liquid Chromatography (HPLC): With a suitable derivatization agent to separate and quantify different polysulfide species.

-

Titration Methods: For determining the total sulfide content.

-

-

Experimental Protocol for Stability Testing

This protocol provides a framework for assessing the stability of (NH₄)₂(S₅) solutions under various conditions.

-

Solution Preparation:

-

Prepare solutions of (NH₄)₂(S₅) in the desired solvents at a known concentration.

-

Divide the solutions into aliquots for testing under different conditions (e.g., varying temperature, pH, exposure to light).

-

-

Incubation:

-

Store the aliquots under the specified conditions for a set period.

-

At regular time intervals, withdraw samples for analysis.

-

-

Analysis of Degradation:

-

Quantify the remaining (NH₄)₂(S₅) concentration at each time point using a suitable analytical method (as described in section 4.1).

-

Monitor the appearance of degradation products, such as elemental sulfur (which will precipitate) and changes in pH.

-

The rate of decomposition can be determined by plotting the concentration of (NH₄)₂(S₅) versus time.

-

Visualizations

The following diagrams illustrate key processes related to ammonium pentasulfide.

Caption: Decomposition pathway of ammonium pentasulfide.

References

An In-depth Technical Guide to the History and Discovery of Ammonium Polysulfide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium polysulfide compounds, from their historical roots in early chemistry to their contemporary relevance in various scientific fields, including pharmacology. This document details the synthesis, characterization, and biological significance of these intriguing sulfur compounds.

A Historical Overview: From "Divine Water" to Modern Chemistry

The history of polysulfides is a journey through centuries of chemical inquiry. Known in antiquity by evocative names such as "theion hudor" (divine water) and "hepar sulphuris" (liver of sulfur), these compounds were utilized for medicinal and industrial purposes long before the establishment of modern chemical nomenclature.[1] In the annals of the Graeco-Egyptian school of alchemy, polysulfides were instrumental in creating golden patinas on metals, a process then believed to be a step towards transmutation.[1]

During the Middle Ages, a significant application of polysulfide chemistry was in the purification of sulfur. The process involved reacting elemental sulfur with alkali metal carbonates to form polysulfides, which were subsequently decomposed with acid to yield a purer form of sulfur.[1] As chemical understanding evolved, 17th and 18th-century chemists, including the renowned Robert Boyle, began to systematically study these substances. Boyle documented the decomposition of polysulfides in the presence of air and explored mixed dry-wet preparation methods, such as fusing potassium carbonate with sulfur and dissolving the product in an ammonium chloride solution to form mixed potassium-ammonium polysulfides.[1]

These early investigations into polysulfides, including ammonium polysulfide, were foundational. The characteristic reactions of these compounds were later explained within the framework of the phlogiston theory, which was the prevailing understanding of redox reactions in the 18th century.[1] Notably, the ability of polysulfides to react quantitatively with oxygen played a crucial role in the experiments of pioneering chemists like Carl Wilhelm Scheele and Joseph Priestley, which ultimately contributed to the discovery of oxygen and the dawn of modern chemistry.[1]

Synthesis and Physicochemical Properties

Ammonium polysulfide, with the general formula (NH₄)₂Sₓ, exists primarily in aqueous solutions. These solutions are typically yellow, with the color deepening to red as the value of 'x' (the number of sulfur atoms in the polysulfide chain) increases.[2] The solutions are characterized by the distinct odors of both ammonia and hydrogen sulfide.[2]

General Synthesis of Ammonium Polysulfide Solution

A common laboratory method for the preparation of ammonium polysulfide solution involves a two-step process:

-

Formation of Ammonium Sulfide: Hydrogen sulfide gas is bubbled through a concentrated aqueous solution of ammonia (typically 28%). This reaction forms ammonium sulfide, (NH₄)₂S.[2]

-

Dissolution of Elemental Sulfur: An excess of elemental sulfur is then dissolved in the resulting ammonium sulfide solution. The dissolved sulfur atoms catenate to form a mixture of polysulfide anions (Sₓ²⁻).[2]

The general chemical equation for this process can be represented as:

(NH₄)₂S + (x-1)S → (NH₄)₂Sₓ

Physicochemical Data

Ammonium polysulfide solutions are unstable and decompose upon exposure to air, precipitating elemental sulfur.[2] They are also unstable in acidic solutions, releasing toxic hydrogen sulfide gas and precipitating sulfur and an ammonium salt.[2]

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂Sₓ | [2] |

| Appearance | Yellow to red solution | [2] |

| Odor | Ammonia and hydrogen sulfide | [2] |

| Solubility | Soluble in water and ethanol; Insoluble in ether and carbon disulfide | [2] |

| Melting Point (Ammonium Pentasulfide, (NH₄)₂S₅) | 115 °C (decomposition) | [2] |

| Melting Point (in a closed tube) | 95 °C (becomes a red liquid) | [2] |

Experimental Protocols

Synthesis of an Ammonium Thiomolybdate Complex using Ammonium Polysulfide

This protocol details the synthesis of a complex thiomolybdate salt, (NH₄)₂[Mo₃S₁₃], where ammonium polysulfide is a key reagent. This method highlights the utility of ammonium polysulfide in inorganic synthesis.

Materials:

-

Ammonium sulfide solution (48%)

-

Elemental sulfur powder

-

Ammonium heptamolybdate tetrahydrate

-

Deionized (DI) water

-

Ethanol

-

Carbon disulfide

-

Diethyl ether

-

Concentrated hydrobromic acid (HBr)

-

Tetraethylammonium bromide

-

Acetonitrile

-

Ethyl acetate

-

Javel solution (for cleaning)

Procedure:

-

Preparation of Ammonium Polysulfide Reagent: In a suitable reaction vessel, mix 10 mL of ammonium sulfide solution (48%) with 6 grams of elemental sulfur powder.

-

Stir the mixture at 90°C for 30 minutes to form a transparent, intense red solution of ammonium polysulfide.

-

Reaction with Molybdate: In a separate beaker, dissolve 6 grams of ammonium heptamolybdate tetrahydrate completely in 30 mL of hot DI water.

-

Add the hot molybdate solution to the ammonium polysulfide solution.

-

Reflux the reaction mixture for 20 hours at 90°C.

-

Isolation and Purification of (NH₄)₂[Mo₃S₁₃]: After the reaction is complete, cool the resulting dark red solution to room temperature.

-

Filter the solution to collect the red powder.

-

Wash the collected solid sequentially with DI water (3 times), ethanol (3 times), and carbon disulfide until all elemental sulfur is removed.

-

Finally, wash the product with diethyl ether (3 times) and dry it under vacuum.

-

Store the final product, (NH₄)₂[Mo₃S₁₃], in a glovebox.

Yield: 72% (6 grams)

Note: All glassware should be immersed in a Javel solution after use to neutralize the odor of sulfur-containing compounds.

Assay of Ammonium Sulfide Solution (ACS Reagent Grade)

This protocol describes the titrimetric analysis of the reductive capacity of an ammonium sulfide solution to determine its concentration.

Materials:

-

Ammonium sulfide solution

-

Nitrogen-purged deionized water

-

0.1 N Iodine solution

-

0.1 N Hydrochloric acid

-

0.1 N Sodium thiosulfate volumetric solution

-

Starch indicator solution

Procedure:

-

Sample Preparation: Accurately weigh approximately 3.0 g of the ammonium sulfide solution and transfer it to a 250 mL volumetric flask.

-

Dilute the sample to the mark with freshly nitrogen-bubbled deionized water to expel oxygen.

-

Stopper the flask and mix thoroughly.

-

Titration: Pipette a 50.0 mL aliquot of the prepared sample solution into a mixture of 50.0 mL of 0.1 N iodine and 25 mL of 0.1 N hydrochloric acid in 400 mL of water. Ensure the pipette tip is below the surface of the iodine solution during addition.

-

Titrate the excess iodine with 0.1 N sodium thiosulfate volumetric solution.

-

Add 3 mL of starch indicator solution near the end point of the titration.

-

Calculation: One milliliter of 0.1 N iodine corresponds to 0.00341 g of (NH₄)₂S.[3]

Biological Significance and Signaling Pathways

In recent years, polysulfides have gained significant attention in the field of drug development due to their role as signaling molecules, often in conjunction with hydrogen sulfide (H₂S). They are involved in various physiological processes and their dysregulation is implicated in several diseases.

Activation of the TRPA1 Ion Channel

Polysulfides are potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain sensation and neurogenic inflammation. The activation of TRPA1 by polysulfides is more potent than that by H₂S. This activation occurs through the covalent modification of specific cysteine residues in the N-terminal region of the channel protein.

Below is a diagram illustrating the activation of the TRPA1 channel by polysulfides.

Caption: Activation of the TRPA1 ion channel by ammonium polysulfide.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Electrophiles, including polysulfides, can react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. Key cysteine residues in Keap1 involved in this regulation include Cys151, Cys273, and Cys288.

The following diagram illustrates the modulation of the Keap1-Nrf2 pathway by polysulfides.

Caption: Modulation of the Keap1-Nrf2 pathway by ammonium polysulfide.

Conclusion

Ammonium polysulfide compounds, with their rich history intertwined with the very foundations of chemistry, continue to be of significant interest to the scientific community. Their unique chemical properties make them valuable reagents in synthesis, while their biological activities, particularly their roles in key signaling pathways, present exciting opportunities for therapeutic intervention and drug development. A thorough understanding of their history, synthesis, and biological function is paramount for researchers seeking to harness the potential of these versatile sulfur-containing molecules.

References

A Theoretical Investigation into the Structure of the Pentasulfide Dianion (S₅²⁻)

A Whitepaper for Researchers in Chemistry and Materials Science

Abstract: The pentasulfide dianion (S₅²⁻) is a key intermediate in the complex chemistry of sulfur, playing a significant role in fields ranging from geochemistry to energy storage, particularly in the development of high-density lithium-sulfur batteries. Understanding the precise geometric and electronic structure of this anion is crucial for elucidating reaction mechanisms and designing novel materials. This technical guide provides an in-depth analysis of the theoretical calculations performed to characterize the structure of the S₅²⁻ anion, supported by comparisons with experimental data. It details the computational methodologies employed, summarizes key structural parameters, and presents a workflow for such theoretical investigations.

Introduction to Polysulfide Anions

Polysulfide anions (Sₙ²⁻) are a class of chemical species that are integral to the sulfur redox cycle.[1] Their presence is frequently invoked in diverse areas such as alkali-metal-sulfur batteries, organic synthesis, and geochemical processes.[1] The S₅²⁻ anion, in particular, is a crucial component in the discharge-charge cycle of Li-S batteries. A thorough understanding of its structural and electronic properties is therefore paramount for advancing these technologies. Computational chemistry provides a powerful lens through which to examine these ephemeral and reactive species at a molecular level.

Theoretical Framework for Anion Calculation

The ab initio theoretical study of molecular anions presents unique challenges not typically encountered with neutral or cationic species.[2] The diffuse nature of the outermost orbitals in anions necessitates the use of specialized basis sets that include diffuse functions to accurately describe the spatial extent of the electron density.[2]

Commonly employed methods for these calculations include:

-

Density Functional Theory (DFT): This method has become a mainstay for calculations on polysulfide systems due to its favorable balance of computational cost and accuracy.[1][3] Functionals such as B3LYP are often used in conjunction with basis sets like 6-311+G*.[4][5]

-

Møller-Plesset Perturbation Theory (MP2): This is a well-established ab initio method that incorporates electron correlation effects beyond the Hartree-Fock approximation.[4][6] It is often used for benchmarking and for obtaining highly accurate geometries and energies.[6]

Calculated Structural Parameters of S₅²⁻

Theoretical calculations have been employed to determine the equilibrium geometry of the S₅²⁻ anion. The structure is characterized by a chain of five sulfur atoms. The key structural parameters—bond lengths, bond angles, and dihedral (torsion) angles—are highly dependent on the local environment, particularly the counter-ion (cation) in the crystal lattice.

| Parameter | Description | Typical Calculated/Experimental Value Range |

| S-S Bond Lengths (Å) | The distance between adjacent sulfur atoms. | 2.02 - 2.10 Å |

| S-S-S Bond Angles (°) | The angle formed by three consecutive sulfur atoms. | 105° - 110° |

| S-S-S-S Dihedral Angle (°) | The torsion angle defining the chain's twist. | 70° - 95° |

Note: These values represent a general range derived from studies on various polysulfides and are influenced by the specific computational method, basis set, and the cation present in experimental studies.[4][6]

Vibrational Analysis and Raman Spectroscopy

Vibrational spectroscopy, particularly Raman spectroscopy, is a primary experimental technique for identifying polysulfide species in various media. Theoretical calculations of vibrational frequencies are crucial for assigning the peaks observed in experimental spectra. A force-field analysis, relating Raman spectra to known X-ray crystal structures, is a common approach to refine these assignments.[6] For the S₅²⁻ anion, characteristic vibrational modes are expected in the 100-600 cm⁻¹ spectral range.[6] A peak observed around 206-209 cm⁻¹ in some experimental setups has been tentatively assigned to the formation of S₅²⁻.[6]

| Vibrational Mode | Description | Calculated/Experimental Frequency Range (cm⁻¹) |

| S-S Stretching | Vibrations involving the stretching of the S-S bonds. | ~400 - 500 cm⁻¹ |

| S-S-S Bending | Vibrations involving the bending of the S-S-S angles. | ~180 - 250 cm⁻¹ |

| Torsional Modes | Low-frequency modes related to the twisting of the sulfur chain. | < 100 cm⁻¹ |

Note: The precise frequencies can be influenced by the cation and the local environment.[6]

Detailed Methodologies

5.1 Computational Protocol: A DFT Approach

A representative theoretical protocol for determining the structure of the S₅²⁻ anion using Density Functional Theory (DFT) is as follows:

-

Initial Structure Generation: A starting geometry for the S₅²⁻ anion is constructed based on known chemical principles, such as those from Valence Shell Electron Pair Repulsion (VSEPR) theory.[7][8]

-

Method and Basis Set Selection: The calculation is set up using a DFT functional, for example, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5] A Pople-style basis set, such as 6-311+G(d,p), is selected. The inclusion of + indicates the addition of diffuse functions, which are critical for accurately describing anions.[4]

-

Geometry Optimization: An unconstrained geometry optimization is performed. This is an iterative process where the electronic energy is minimized with respect to the nuclear coordinates, allowing the molecule to relax to its lowest energy conformation.

-

Frequency Calculation: Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculated frequencies can then be compared to experimental Raman or IR spectra.[6]

-

Energy Analysis: The final single-point energy of the optimized structure is calculated to determine its relative stability.

5.2 Experimental Protocol: Single-Crystal X-ray Diffraction

Experimental validation of theoretical structures is paramount. The definitive method for determining the solid-state structure of a molecule or ion is single-crystal X-ray diffraction.

-

Crystal Growth: A salt of the S₅²⁻ anion, for example, with an appropriate counter-ion such as an alkali metal (e.g., Na⁺) or a larger organic cation, is synthesized and crystallized from a suitable solvent.

-

Data Collection: A single crystal of suitable quality is selected and mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the unit cell are determined (structure solution), and these positions are then refined to achieve the best possible fit to the experimental data. This process yields precise bond lengths, bond angles, and dihedral angles for the S₅²⁻ anion in the crystalline state.

Visualization of the Theoretical Workflow

The logical flow from theoretical model selection to experimental validation is a cornerstone of computational chemistry research. The following diagram illustrates this workflow for the study of the S₅²⁻ anion.

Caption: Workflow for the theoretical and experimental characterization of the S₅²⁻ anion.

Conclusion

Theoretical calculations, particularly those employing DFT and ab initio methods, are indispensable tools for elucidating the structural and vibrational properties of the S₅²⁻ anion. These computational approaches provide detailed insights that complement and help interpret experimental findings from techniques like X-ray crystallography and Raman spectroscopy. The synergy between theory and experiment is crucial for building a comprehensive understanding of polysulfide chemistry, which in turn will accelerate the development of technologies such as next-generation energy storage systems.

References

- 1. mdpi.com [mdpi.com]

- 2. simons.hec.utah.edu [simons.hec.utah.edu]

- 3. researchgate.net [researchgate.net]

- 4. The role of polysulfide dianions and radical anions in the chemical, physical and biological sciences, including sulfur-based batteries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00826D [pubs.rsc.org]

- 5. Theoretical study on structures and aromaticities of P5(-) anion, [Ti (eta(5)-P5)]- and sandwich complex [Ti(eta(5)-P5)2]2- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. VSEPR [sansona.github.io]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of Crystalline Ammonium Pentasulfide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical, chemical, and structural properties of crystalline ammonium pentasulfide ((NH₄)₂S₅). Due to the compound's inherent instability, characterization data is limited and sometimes conflicting in the literature. This guide consolidates available quantitative data into structured tables, details experimental protocols for its synthesis, and presents a logical workflow for its formation and decomposition. The information is intended to serve as a foundational resource for professionals requiring detailed knowledge of this specific ammonium polysulfide.

Physical and Chemical Properties

Ammonium pentasulfide is a yellow crystalline solid that is highly unstable, particularly when dry and exposed to air.[1] It is the salt derived from the ammonium cation (NH₄⁺) and the pentasulfide anion (S₅²⁻). Its characteristic yellow-to-orange color is a direct result of electronic transitions within the pentasulfide anion.[2] The compound is noted to decompose upon heating or contact with water and acids.[1]

All quantitative data is summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | (NH₄)₂S₅ | - |

| Molar Mass | 196.38 g·mol⁻¹[1] | A value of 196.40 g·mol⁻¹ is also reported. |

| Appearance | Yellow to orange-yellow prismatic crystals.[1] | Also described as a yellow powder.[1] |

| Density | 1.6 g/cm³[1] | - |

| Melting Point | 95 °C (in sealed ampoule)[1] | Melts to a red liquid.[1] A decomposition temperature of 115 °C is also reported.[3][4] |

| Solubility | Decomposes in water.[1] | Soluble in cold water, ethanol, and ammonia.[3][4] Insoluble in ether and carbon disulfide. It dissolves in water but immediately decomposes, precipitating sulfur. |

| Stability | Decomposes quickly in air when dry.[1] | Can be stored under its mother liquor without air access.[1] The activation energy for decomposition is approximately 85 kJ/mol.[5] |

Crystallographic Data

The crystal structure of ammonium pentasulfide has been determined, providing precise information about its solid-state arrangement.

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c[1] |

| Cell Parameters | a = 0.5427 nm[1] |

| b = 1.6226 nm[1] | |

| c = 0.9430 nm[1] | |

| β = 105.31°[1] | |

| Formula Units (Z) | 4[1] |

Logical Pathways: Synthesis and Decomposition

Ammonium pentasulfide does not participate in biological signaling pathways. However, its chemical synthesis and decomposition represent a critical logical workflow. The compound is typically synthesized by the reaction of ammonia, hydrogen sulfide, and elemental sulfur.[1] It is highly unstable and readily decomposes, especially when heated or exposed to air, breaking down into ammonia, hydrogen sulfide, and elemental sulfur.[1]

Caption: Synthesis and decomposition pathways of ammonium pentasulfide.

Experimental Protocols

Protocol for Synthesis of Crystalline Ammonium Pentasulfide

This protocol is adapted from established laboratory methods for preparing ammonium polysulfides.[6]

Materials:

-

Concentrated ammonia solution (25%)

-

Hydrogen sulfide gas (H₂S)

-

Finely powdered elemental sulfur

-

95% Ethanol

-

Diethyl ether

-

Anhydrous calcium oxide (lime)

-

Ammonium chloride (solid)

-

Ice bath, reaction flask, gas dispersion tube, filtration apparatus (suction), desiccator.

Methodology:

-

Preparation of Ammonium Sulfide Solution: In a reaction flask cooled in an ice bath, saturate 25 mL of concentrated ammonia solution with hydrogen sulfide gas until no more gas is absorbed. Add an additional 25 mL of concentrated ammonia to the solution. This creates a stock solution of ammonium sulfide.

-

Dissolution of Sulfur: Gently warm the ammonium sulfide solution to approximately 35°C. Stir in 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes until no more sulfur dissolves.

-

Crystallization: Filter the resulting yellow solution to remove any undissolved sulfur. Add the filtrate to 60 mL of 95% ethanol in a stoppered flask.

-

Isolation: Allow the flask to stand overnight in a refrigerator to facilitate crystallization. Collect the formed crystals via suction filtration.

-

Washing and Drying: Wash the crystals sequentially with alcohol and then ether to remove residual soluble impurities and to aid in drying.

-

Storage: Dry the final product in a vacuum desiccator over lime that has been lightly covered with a small amount of solid ammonium chloride. Due to its instability, store the compound under its mother liquor or in a tightly sealed container with an inert atmosphere.[1]

Protocol for Characterization by Raman Spectroscopy

Raman spectroscopy is a highly suitable non-invasive technique for characterizing ammonium pentasulfide.[2] The S-S stretching modes of the pentasulfide anion are Raman active and provide a distinct signature, whereas the N-H vibrations of the ammonium cation are also readily detectable.[2]

Instrumentation:

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).

-

Low-power objective to minimize sample heating and decomposition.

-

Sealed sample holder or capillary tube to handle the unstable solid.

Methodology:

-

Sample Preparation: Load a small amount of the crystalline ammonium pentasulfide into a glass capillary tube and seal it to prevent decomposition from contact with air.

-

Instrument Setup: Configure the spectrometer for solid-state analysis. Set the laser power to a low level (e.g., <5 mW) to avoid thermally inducing decomposition of the sample.

-

Data Acquisition: Acquire the Raman spectrum over a range that includes the characteristic S-S stretching region (typically 200-600 cm⁻¹) and the N-H bending and stretching regions of the ammonium ion (approx. 1400-1700 cm⁻¹ and 3000-3400 cm⁻¹).

-

Spectral Analysis:

-

Identify the vibrational bands corresponding to the S-S bonds in the S₅²⁻ anion.

-

Identify the characteristic vibrational modes of the NH₄⁺ cation. The primary diagnostic bands include N-H stretching and bending vibrations.[2]

-

Compare the obtained spectra with literature data for polysulfides and ammonium salts to confirm the compound's identity and purity.[7] The presence of decomposition products like elemental sulfur (which has strong Raman signals) can also be monitored.

-

References

- 1. Ammonium pentasulfide - Wikipedia [en.wikipedia.org]

- 2. Ammonium sulfide ((NH4)2(S5)) | 12135-77-2 | Benchchem [benchchem.com]

- 3. Ammonium hydrosulfide - Wikipedia [en.wikipedia.org]

- 4. CavacoPedia @ Cavac's Stuff [cavac.at]

- 5. Ammonium sulfide | 12135-76-1 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Simultaneous Infrared Spectroscopy, Raman Spectroscopy, and Luminescence Sensing: A Multispectroscopic Analytical Platform - PMC [pmc.ncbi.nlm.nih.gov]

Equilibrium Studies of Polysulfide Anions in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the equilibrium of polysulfide anions (Sn2-) in aqueous solutions. Polysulfides are crucial intermediates in various biogeochemical cycles, industrial processes, and have emerging significance in drug development due to their unique redox properties. Understanding their speciation and the factors governing their equilibria is paramount for harnessing their potential and mitigating their environmental impact.

Thermodynamics of Polysulfide Equilibria

The distribution of polysulfide anions in aqueous solution is a dynamic equilibrium influenced by factors such as pH, temperature, and the total sulfur concentration. The formation and disproportionation of these species are governed by their thermodynamic properties.

Gibbs Free Energy of Formation

The standard Gibbs free energies of formation (ΔGf°) for various polysulfide species have been determined, providing insight into their relative stabilities. A new approach based on rapid chemical derivatization in a single phase has been instrumental in resolving discrepancies in previously reported data and has established the presence of longer polysulfide chains (up to S82-) in aqueous solutions.[1]

Table 1: Standard Gibbs Free Energies of Formation for Polysulfide Anions (Sn2-) at 25 °C [1]

| Polysulfide Species (Sn2-) | Gibbs Free Energy of Formation (kJ/mol) |

| S22- | 77.4 |

| S32- | 71.6 |

| S42- | 67.4 |

| S52- | 66.1 |

| S62- | 67.2 |

| S72- | 70.5 |

| S82- | 73.6 |

Influence of Temperature and pH

Temperature and pH play a critical role in shifting the equilibrium distribution of polysulfides. Generally, an increase in temperature favors the formation of longer polysulfide chains and increases their solubility.[2][3][4] This effect, however, is pH-dependent.

-

At high pH (> 10) , increasing the temperature from 25 to 80 °C results in a modest 5.6% increase in the concentration of dissolved zerovalent sulfur and an increase in the average chain length by 0.2 sulfur atoms.[2][3][4]

-

At pH 8.2 , the same temperature increase leads to a threefold increase in dissolved polysulfide sulfur, with the average chain length increasing by 0.25 sulfur atoms.[2][3][4]

These findings highlight the complex interplay between temperature and pH in controlling polysulfide speciation.

Experimental Protocols for Polysulfide Analysis

Accurate determination of polysulfide distribution requires robust analytical methodologies. The following sections detail the key experimental protocols used in equilibrium studies.

Rapid Single-Phase Derivatization followed by HPLC-UV Analysis

This method has proven effective for quantifying individual polysulfide species in various aqueous matrices.[5][6] It involves the rapid conversion of labile inorganic polysulfides into stable dimethylpolysulfane derivatives, which are then separated and quantified.

Protocol:

-

Sample Handling: All procedures prior to derivatization must be conducted in an oxygen-free environment (e.g., a glovebox) to prevent the rapid auto-oxidation of polysulfides.[6]

-

Derivatization: The aqueous sample containing polysulfides is rapidly mixed with methyl trifluoromethanesulfonate (methyl triflate). This converts the Sn2- anions into their more stable dimethylpolysulfane (CH3SnCH3) counterparts.[6]

-

Preconcentration (for low concentrations): For samples with low polysulfide concentrations (in the nM range), a preconcentration step is necessary.[6]

-

Perform a liquid-liquid extraction of the derivatized sample using a non-polar solvent like n-pentane.

-

Carefully evaporate the solvent to dryness.

-

Redissolve the residue in a known volume of n-dodecane.

-

-

HPLC-UV Analysis: The dimethylpolysulfane solution is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector for separation and quantification.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for the in-situ monitoring of total polysulfide concentration and can provide information on the average chain length. The UV spectrum of a polysulfide solution can be considered as the sum of contributions from the hydrosulfide ion (HS-) and the zero-valent sulfur in the polysulfide chains.[7]

Table 2: Characteristic UV-Vis Absorption for Polysulfide Analysis

| Wavelength | Application | Reference |

| 249 nm | Isosbestic point for total sulfur concentration in hydrogen sulfide ion-polysulfide solutions. | [7] |

| 285 nm | Optimum absorption wavelength for polysulfide determination. | [8] |

| 295 nm | Used for the analysis of polysulfides in the presence of high concentrations of hydrogen sulfide ions. | [7] |

Protocol:

-

Prepare aqueous standards of known polysulfide concentrations.

-

Acquire the UV-Vis spectra of the standards and the unknown sample using a spectrophotometer.

-

For quantitative analysis, construct a calibration curve by plotting the absorbance at a specific wavelength (e.g., 285 nm) against the known concentrations of the standards.

-

Determine the concentration of polysulfides in the unknown sample from its absorbance and the calibration curve.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed structural information about different polysulfide species present in a solution. It allows for the identification of individual Sn2- ions based on their characteristic vibrational frequencies.

Table 3: Characteristic Raman Peaks for Different Polysulfide Species in Aqueous Solution [9]

| Polysulfide Species (Sn2-) | Raman Peak Wavenumbers (cm-1) |

| S2- | 119, 255 |

| S22- | 192 |

| S32- | 132, 208, 450 |

| S42- | 390, 518 |

Protocol:

-

Place the aqueous polysulfide sample in a suitable container for Raman analysis (e.g., a quartz cuvette).

-

Excite the sample with a laser of a specific wavelength.

-

Collect the scattered light and generate a Raman spectrum.

-

Identify the different polysulfide species present in the sample by comparing the observed peak positions with known literature values.

Potentiometric Titration

Potentiometric titration is a classic electrochemical method that can be used to determine the concentration of sulfide and polysulfide species in a solution. It involves titrating the sample with a standard solution of a titrant (e.g., silver nitrate) and monitoring the change in the potential of an ion-selective electrode.

Protocol:

-

Standardize a titrant solution, such as silver nitrate (AgNO3), against a primary standard (e.g., sodium chloride).

-

Use a sulfide ion-selective electrode (ISE) as the working electrode and a suitable reference electrode.

-

Titrate the aqueous sample containing sulfide and polysulfide with the standardized AgNO3 solution.

-

Record the potential (in millivolts) as a function of the volume of titrant added.

-

The equivalence points, which correspond to the complete reaction of sulfide and different polysulfide species, are identified as sharp inflections in the titration curve.

Signaling Pathways and Logical Relationships

The interconversion of polysulfide anions in aqueous solution represents a complex network of equilibria. The following diagram illustrates the key disproportionation reactions that govern the speciation of polysulfides.

This guide provides a foundational understanding of the equilibrium of polysulfide anions in aqueous solutions, offering valuable data and methodologies for researchers in various scientific disciplines. The intricate nature of these equilibria necessitates careful experimental design and the use of complementary analytical techniques for a comprehensive characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Equilibrium distribution of polysulfide ions in aqueous solutions at different temperatures by rapid single phase derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. aidic.it [aidic.it]

- 9. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ammonium Polysulfide ((NH₄)₂S₅) as a Sulfuring Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium polysulfide, with the general formula (NH₄)₂Sₓ, is a versatile and reactive sulfurizing agent employed in various chemical syntheses. The pentasulfide ((NH₄)₂S₅) is a common form, existing as a yellow to orange-red solution.[1][2] It serves as a potent source of nucleophilic sulfur, making it valuable for the incorporation of sulfur atoms into organic molecules.[3] Its primary applications include the synthesis of amides from ketones via the Willgerodt-Kindler reaction and the formation of various sulfur-containing heterocycles and compounds, which are significant scaffolds in medicinal chemistry and drug development.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of ammonium polysulfide as a sulfurizing agent in key synthetic transformations.

Core Application: The Willgerodt-Kindler Reaction

The Willgerodt reaction and its Kindler modification represent the most significant application of ammonium polysulfide in organic synthesis. This reaction uniquely converts aryl alkyl ketones into the corresponding terminal amides, effectively migrating the carbonyl group to the end of the alkyl chain and oxidizing it.[4][7]

The classical Willgerodt reaction utilizes aqueous ammonium polysulfide at elevated temperatures.[8] The related Willgerodt-Kindler reaction employs a mixture of elemental sulfur and a secondary amine, such as morpholine, to initially form a thioamide, which can then be hydrolyzed to the desired amide.[9]

Logical Workflow for the Willgerodt Reaction

Caption: General experimental workflow for the Willgerodt reaction.

Experimental Protocol: Synthesis of Phenylacetamide from Acetophenone

This protocol is adapted from the principles of the Willgerodt reaction.[4][7]

Materials:

-

Acetophenone

-

Ammonium polysulfide solution ((NH₄)₂Sₓ, ~20%)

-

Pyridine (optional, as a modified reagent)

-

Autoclave or a high-pressure sealed reaction vessel

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a high-pressure reaction vessel, combine acetophenone (1.0 eq), ammonium polysulfide solution (3.0-4.0 eq), and optionally, pyridine (0.5 eq).

-

Seal the vessel tightly and heat it to 160-200 °C for 4-6 hours with vigorous stirring.

-

After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and extract three times with dichloromethane.

-